Hexandraside C

Description

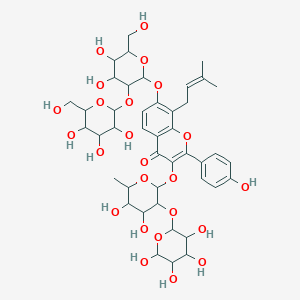

Hexandraside C is a flavonoid glycoside isolated from plants of the genus Epimedium (e.g., Epimedium koreanum and Epimedium sagittatum), which are widely used in traditional Chinese medicine for their purported osteoprotective, anti-inflammatory, and aphrodisiac properties . Structurally, it belongs to the prenylated flavonol glycoside family, characterized by a flavonoid backbone modified with sugar moieties and isoprenyl groups.

Properties

CAS No. |

137218-01-0 |

|---|---|

Molecular Formula |

C43H56O24 |

Molecular Weight |

956.9 g/mol |

IUPAC Name |

7-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C43H56O24/c1-14(2)4-9-18-20(60-43-38(30(54)26(50)22(13-45)62-43)65-40-32(56)27(51)25(49)21(12-44)61-40)11-10-19-24(48)36(34(63-35(18)19)16-5-7-17(46)8-6-16)64-42-37(29(53)23(47)15(3)59-42)66-41-33(57)28(52)31(55)39(58)67-41/h4-8,10-11,15,21-23,25-33,37-47,49-58H,9,12-13H2,1-3H3 |

InChI Key |

OKXOYLXOYZRYCB-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)OC7C(C(C(C(O7)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)OC7C(C(C(C(O7)O)O)O)O)O)O |

Synonyms |

des-O-methyl-anhydroicaritin 3-O-xylopyranosyl(1-2)-rhamnopyranoside-7-O-glucopyranosyl(1-2)-glucopyranoside hexandraside C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation steps to attach sugar moieties. The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry and to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of such a compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of biocatalysts or other green chemistry approaches to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include alkyl halides and acid chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound could be studied for its potential biological activity, such as its ability to inhibit enzymes or interact with cellular receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to act as an antioxidant or anti-inflammatory agent.

Industry

In industry, the compound could be used in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific biological activity. For example, if the compound acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme and prevent it from catalyzing its reaction. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

Structural Similarities and Differences

Hexandraside C shares a core structure with other Epimedium-derived flavonoids but differs in glycosylation patterns and side-chain modifications. Key structural comparisons include:

Key Observations :

- Hexandraside F (also termed Epimedin A1) and Epimedin C share identical molecular formulas but differ in glycosylation sites, impacting their solubility and receptor binding .

- Icariin, a well-studied analog, lacks the dual prenyl groups seen in Hexandraside F and Epimedin C, which may reduce its bioavailability .

Pharmacological Activities

Key Observations :

Quantitative Distribution in Epimedium Species

Hexandrasides and related compounds vary significantly in concentration across species:

Q & A

Q. What are the established protocols for synthesizing Hexandraside C, and how can reproducibility be ensured?

- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with precursor compounds under controlled conditions (e.g., temperature, solvent systems). Critical steps include:

- Reagent preparation : Use anhydrous solvents and high-purity starting materials to minimize side reactions .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC at intermediate stages to verify progress .

- Purification : Utilize column chromatography or recrystallization, with purity confirmed via NMR (¹H/¹³C) and mass spectrometry .

For reproducibility, document all parameters (e.g., reaction time, catalyst loading) and adhere to IUPAC nomenclature for compound identification .

Q. Which characterization techniques are essential for confirming this compound’s structural integrity?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:

- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals to verify stereochemistry and functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (±5 ppm tolerance) .

- X-ray Crystallography (if applicable): Resolve absolute configuration for novel derivatives .

Cross-validate results with published spectral data or reference standards to ensure consistency .

Q. What are the foundational pharmacological assays used to study this compound’s bioactivity?

- Methodological Answer : Begin with in vitro assays to screen for cytotoxicity (e.g., MTT assay) and target-specific activity (e.g., enzyme inhibition). Key considerations:

- Cell line selection : Use clinically relevant models (e.g., cancer cell lines for antitumor studies) .

- Dose-response curves : Establish IC₅₀ values with triplicate measurements to assess potency .

- Controls : Include positive (e.g., doxorubicin) and negative (vehicle-only) controls to validate assay robustness .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic yield while minimizing by-product formation?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst concentration). Steps include:

- Screening experiments : Identify critical factors via fractional factorial designs .

- Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions .

- By-product analysis : Use LC-MS to characterize impurities and adjust reaction pathways accordingly .

Document iterative optimizations in supplementary materials for transparency .

Q. What strategies resolve contradictory data on this compound’s mechanism of action across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis:

- Data harmonization : Normalize assay conditions (e.g., cell density, exposure time) to enable cross-study comparisons .

- Dose standardization : Re-express results in molar concentrations to account for molecular weight variations .

- Pathway mapping : Use bioinformatics tools (e.g., KEGG, STRING) to identify consensus molecular targets .

Publish negative results to reduce publication bias and clarify discrepancies .

Q. How can novel analytical methods improve detection limits for this compound in complex matrices?

- Methodological Answer : Develop hyphenated techniques such as:

- LC-QTOF-MS : Enhances sensitivity and specificity for trace-level quantification .

- Microsampling protocols : Reduce matrix interference in biological samples (e.g., plasma) .

Validate methods per ICH guidelines, including linearity (R² > 0.99), recovery rates (85–115%), and limit of detection (LOD < 1 ng/mL) .

Q. What computational approaches predict this compound’s structure-activity relationships (SAR) for drug design?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations:

- Target selection : Prioritize proteins with crystallographic data (e.g., PDB entries) for accurate binding site modeling .

- Free energy calculations : Use MM-GBSA to rank ligand-binding affinities .

- SAR validation : Synthesize analogs predicted to enhance activity and test in vitro .

Data Presentation and Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.